Cas no 51739-79-8 (4-(butylcarbamoyl)aminobenzoic acid)
4-(Butylcarbamoyl)aminobenzoic acid is a benzoic acid derivative featuring a butylcarbamoyl amino substituent at the para position. This compound is of interest in organic synthesis and pharmaceutical research due to its functional groups, which enable further derivatization or serve as intermediates in drug development. The presence of both carboxylic acid and carbamoyl moieties enhances its reactivity, allowing for selective modifications. Its structural properties may also contribute to potential applications in material science or as a building block for bioactive molecules. The compound’s stability and well-defined reactivity profile make it a useful reagent in specialized chemical syntheses.
51739-79-8 structure
Product Name:4-(butylcarbamoyl)aminobenzoic acid
CAS No:51739-79-8
MF:C12H16N2O3
MW:236.267043113708
MDL:MFCD03229105
CID:361557
PubChem ID:14246359
Update Time:2025-06-07
4-(butylcarbamoyl)aminobenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid, 4-[[(butylamino)carbonyl]amino]-
- 4-(butylcarbamoylamino)benzoic acid
- 4-(butylcarbamoyl)aminobenzoic acid
- 4-[(BUTYLCARBAMOYL)AMINO]BENZOIC ACID
- SureCN1840208
- DTXSID60557929
- 1-Butyl-3-(p-carboxyphenyl)-harnstoff
- 4-[(BUTYLCARBAMOYL)AMINO]BENZOICACID
- 51739-79-8
- AKOS003665226
- 4-(3-Butylureido)benzoic acid
- EN300-86981
- A1-69936
- 4-{[(butylamino)carbonyl]amino}benzoic acid
- CS-0345331
- SCHEMBL1840208
-
- MDL: MFCD03229105
- Inchi: 1S/C12H16N2O3/c1-2-3-8-13-12(17)14-10-6-4-9(5-7-10)11(15)16/h4-7H,2-3,8H2,1H3,(H,15,16)(H2,13,14,17)
- InChI Key: HXHWWLZVCKDTIW-UHFFFAOYSA-N
- SMILES: O=C(NC1C=CC(C(=O)O)=CC=1)NCCCC
Computed Properties
- Exact Mass: 236.11618
- Monoisotopic Mass: 236.11609238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 78.4Ų
Experimental Properties
- PSA: 78.43
4-(butylcarbamoyl)aminobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-86981-0.05g |
4-[(butylcarbamoyl)amino]benzoic acid |
51739-79-8 | 0.05g |
$227.0 | 2023-09-02 | ||
| Enamine | EN300-86981-0.1g |
4-[(butylcarbamoyl)amino]benzoic acid |
51739-79-8 | 0.1g |
$238.0 | 2023-09-02 | ||
| Enamine | EN300-86981-0.25g |
4-[(butylcarbamoyl)amino]benzoic acid |
51739-79-8 | 0.25g |
$249.0 | 2023-09-02 | ||
| Enamine | EN300-86981-0.5g |
4-[(butylcarbamoyl)amino]benzoic acid |
51739-79-8 | 0.5g |
$260.0 | 2023-09-02 | ||
| Enamine | EN300-86981-1.0g |
4-[(butylcarbamoyl)amino]benzoic acid |
51739-79-8 | 1.0g |
$727.0 | 2023-02-11 | ||
| Enamine | EN300-86981-2.5g |
4-[(butylcarbamoyl)amino]benzoic acid |
51739-79-8 | 2.5g |
$529.0 | 2023-09-02 | ||
| Enamine | EN300-86981-5.0g |
4-[(butylcarbamoyl)amino]benzoic acid |
51739-79-8 | 5.0g |
$2110.0 | 2023-02-11 | ||
| Enamine | EN300-86981-10.0g |
4-[(butylcarbamoyl)amino]benzoic acid |
51739-79-8 | 10.0g |
$3130.0 | 2023-02-11 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416001-50mg |
4-(3-Butylureido)benzoic acid |
51739-79-8 | 95% | 50mg |
¥15422.00 | 2024-05-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416001-100mg |
4-(3-Butylureido)benzoic acid |
51739-79-8 | 95% | 100mg |
¥16127.00 | 2024-05-10 |
4-(butylcarbamoyl)aminobenzoic acid Related Literature
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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